N-(2-chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide
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Overview
Description
N-(2-chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzylamine and 4-hydroxybenzamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Coupling Reaction: The 6-methylpyridazin-3-yl group is introduced through a coupling reaction, which may involve reagents like N,N’-dicyclohexylcarbodiimide (DCC) or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-4-hydroxybenzamide
- N-(2-chlorobenzyl)-4-methoxybenzamide
- N-(2-chlorobenzyl)-4-aminobenzamide
Uniqueness
N-(2-chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide is unique due to the presence of the 6-methylpyridazin-3-yl group, which may confer specific biological activities or chemical properties not found in similar compounds.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-13-6-11-18(23-22-13)25-16-9-7-14(8-10-16)19(24)21-12-15-4-2-3-5-17(15)20/h2-11H,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNWXHZWLDOIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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